molecular formula C7H2BrF4I B14759962 5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene

5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene

Cat. No.: B14759962
M. Wt: 368.89 g/mol
InChI Key: LXTKKWGYLZVDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the halogenation of a suitable benzene derivative. For example, starting with a benzene ring substituted with a trifluoromethyl group, selective bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the desired halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the halogenation reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Medicine: It may serve as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the halogen atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the context in which the compound is used, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-fluoro-5-iodo-2-(trifluoromethyl)benzene
  • 2-Bromo-4-fluoro-6-iodo-1-(trifluoromethyl)benzene
  • 3-Bromo-5-fluoro-1-iodo-2-(trifluoromethyl)benzene

Uniqueness

5-Bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene is unique due to the specific arrangement of halogen atoms and the trifluoromethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

5-bromo-2-fluoro-1-iodo-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4I/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H

InChI Key

LXTKKWGYLZVDMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)I)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.